3-Ethynyl-5-fluoro-2-methoxypyridine
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Overview
Description
3-Ethynyl-5-fluoro-2-methoxypyridine is an organic compound that has garnered significant interest in various scientific fields, including medicinal and agricultural sciences. This compound is characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methoxy group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a suitable boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes .
Scientific Research Applications
3-Ethynyl-5-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
- 3-Ethynyl-2-fluoro-5-methoxypyridine
- 5-Ethynyl-2-methoxypyridine
- 3-Ethenyl-5-fluoro-2-methoxypyridine
Comparison: Compared to these similar compounds, 3-Ethynyl-5-fluoro-2-methoxypyridine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of the fluorine atom at the 5-position can enhance its stability and resistance to metabolic degradation, making it a more attractive candidate for pharmaceutical applications .
Properties
IUPAC Name |
3-ethynyl-5-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVTCIUZYMTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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